4'-Methylsulfanyl-biphenyl-2-carbaldehyde

Description

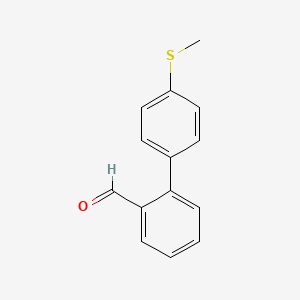

4'-Methylsulfanyl-biphenyl-2-carbaldehyde is a biphenyl derivative featuring a methylsulfanyl (-SMe) substituent at the 4'-position and a carbaldehyde (-CHO) group at the 2-position. The biphenyl scaffold provides rigidity and planar geometry, while the electron-donating methylsulfanyl group and electron-withdrawing aldehyde moiety create a polarized electronic environment. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceutical or materials chemistry, where its aldehyde group enables condensation reactions (e.g., formation of hydrazones or Schiff bases).

Properties

IUPAC Name |

2-(4-methylsulfanylphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12OS/c1-16-13-8-6-11(7-9-13)14-5-3-2-4-12(14)10-15/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGKDSFKKXRHDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=CC=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methylsulfanyl-biphenyl-2-carbaldehyde typically involves the following steps:

Formation of Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki-Miyaura cross-coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.

Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl structure is replaced by a methylsulfanyl group.

Formylation: The aldehyde group is introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, where the biphenyl derivative reacts with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.

Industrial Production Methods

While specific industrial production methods for 4’-Methylsulfanyl-biphenyl-2-carbaldehyde are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4’-Methylsulfanyl-biphenyl-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

Oxidation: 4’-Methylsulfanyl-biphenyl-2-carboxylic acid.

Reduction: 4’-Methylsulfanyl-biphenyl-2-methanol.

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Methylsulfanyl-biphenyl-2-carbaldehyde is used in various scientific research applications, including:

Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

Biology: In proteomics research to study protein interactions and modifications.

Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4’-Methylsulfanyl-biphenyl-2-carbaldehyde depends on its specific application. In proteomics research, it may interact with proteins through covalent bonding or non-covalent interactions, affecting protein structure and function. The aldehyde group can form Schiff bases with amino groups in proteins, leading to modifications that can be studied for various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 4'-Methylsulfanyl-biphenyl-2-carbaldehyde:

Key Differences and Implications

Electron-Donating vs. In contrast, Impurity H’s bromomethyl group (-CH₂Br) is electron-withdrawing, enhancing its susceptibility to nucleophilic substitution . The aldehyde group (-CHO) in the target compound is more reactive toward nucleophiles than the carboxylate ester (-COOCH₃) in Impurity H, which is prone to hydrolysis.

Biological Activity :

- The benzimidazole-containing analog from likely exhibits biological activity due to benzimidazole’s role in inhibiting enzymes (e.g., proton pumps or kinases). The target compound lacks this heterocycle, suggesting divergent applications .

Solubility and Stability :

Reactivity Trends

- Aldehyde vs. Ester : The target compound’s aldehyde can form hydrazones or undergo Grignard reactions, while Impurity H’s ester group may hydrolyze to a carboxylic acid under basic conditions.

- Sulfanyl vs. Bromine : The methylsulfanyl group is less reactive than bromine in substitution reactions but may participate in oxidation reactions to form sulfoxides or sulfones.

Biological Activity

4'-Methylsulfanyl-biphenyl-2-carbaldehyde (also referred to as 4'-Methylsulfanyl-biphenyl-2-aldehyde) is an organic compound characterized by its biphenyl structure with a methylsulfanyl group and an aldehyde functional group. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

- Molecular Formula : C14H12OS

- IUPAC Name : 2-(4-methylsulfanylphenyl)benzaldehyde

The biological activity of this compound is hypothesized to be linked to its ability to interact with various biological targets, including enzymes and receptors. The presence of the methylsulfanyl group may enhance lipophilicity, improving membrane permeability, while the aldehyde group can facilitate interactions with nucleophilic sites on proteins.

Antimicrobial Properties

Research indicates that biphenyl derivatives, including this compound, exhibit antimicrobial activity. Studies have shown that such compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. For instance, it has been evaluated for its ability to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

-

Antimicrobial Efficacy :

- A study published in Journal of Medicinal Chemistry evaluated a series of biphenyl derivatives for their antibacterial activity. Among these, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .

- Anticancer Potential :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparative analysis with similar compounds highlights the importance of the methylsulfanyl and aldehyde groups:

| Compound | Structure | Activity |

|---|---|---|

| This compound | Structure | Moderate antibacterial and anticancer activity |

| 4'-Methyl-biphenyl-2-carbaldehyde | Structure | Lower activity due to lack of sulfanyl group |

| Biphenyl-2-carbaldehyde | Structure | Minimal activity due to absence of both functional groups |

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Initial studies indicate favorable absorption characteristics; however, further research is needed to evaluate its metabolism and excretion pathways. Toxicity studies are also crucial, as preliminary data suggest low cytotoxicity towards non-cancerous cells at therapeutic concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.